molecular formula C12H17Cl2N3O B2627397 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride CAS No. 1427378-55-9

1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride

Cat. No.: B2627397
CAS No.: 1427378-55-9
M. Wt: 290.19
InChI Key: BJSALUWXEIWDOJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The compound’s IUPAC name is 1-(3-aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride , reflecting its bicyclic quinoxaline core substituted with a methyl group at position 3 and a 3-aminopropyl chain at position 1. The "dihydrochloride" suffix denotes the presence of two hydrochloric acid molecules associated with the free amine group.

The structural representation (Figure 1) consists of:

  • A quinoxalin-2-one backbone (a benzene ring fused to a pyrazinone ring).
  • A methyl group (-CH₃) at position 3 of the pyrazinone ring.
  • A 3-aminopropyl chain (-CH₂CH₂CH₂NH₂) at position 1, which forms a secondary amine linkage with the pyrazinone nitrogen.

SMILES notation :
CC1=NC2=CC=CC=C2N(C1=O)CCCN.Cl.Cl

Simplified structural formula :

      O
      │
N─C(Me)=N─C6H4─N─(CH2)3─NH2·2HCl

CAS Registry Numbers and Synonyms

CAS Registry Numbers :

  • 1427378-55-9 (dihydrochloride salt form)
  • 1225715-82-1 (free base form)

Synonyms :

Synonym Source
1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one PubChem
AKOS011660789 Enamine
CS-0349185 PubChem
EN300-124390 Enamine
MFCD23144201 Sigma-Aldrich

Molecular Formula and Weight Analysis

Molecular formula :

  • Free base : C₁₂H₁₅N₃O
  • Dihydrochloride salt : C₁₂H₁₅N₃O·2HCl

Molecular weight :

  • Free base : 217.27 g/mol (calculated from C₁₂H₁₅N₃O)
  • Dihydrochloride salt : 290.19 g/mol (217.27 + 2×36.46 g/mol for HCl)

Elemental composition (salt form) :

Element Quantity Percentage
Carbon (C) 12 atoms 49.66%
Hydrogen (H) 17 atoms 6.21%
Nitrogen (N) 3 atoms 14.48%
Oxygen (O) 1 atom 5.51%
Chlorine (Cl) 2 atoms 24.14%

SMILES Notation and InChIKey Descriptor

SMILES notation :
CC1=NC2=CC=CC=C2N(C1=O)CCCN.Cl.Cl

InChIKey (free base) :
XQIIXIYJSHCQTR-UHFFFAOYSA-N

InChIKey (dihydrochloride) :
CDAQCXCVZQBURK-UHFFFAOYSA-N

The InChIKey for the dihydrochloride form uniquely encodes the protonated amine group and chloride counterions, distinguishing it from the free base. This descriptor facilitates precise database searches and computational modeling.

Properties

IUPAC Name

1-(3-aminopropyl)-3-methylquinoxalin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.2ClH/c1-9-12(16)15(8-4-7-13)11-6-3-2-5-10(11)14-9;;/h2-3,5-6H,4,7-8,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSALUWXEIWDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-methylquinoxalin-2-one with 3-aminopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.

    Substitution: The aminopropyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted quinoxaline derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxalines.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride involves the reaction of appropriate precursors under controlled conditions. Variations in synthesis methods have been explored to create derivatives with enhanced biological activity or selectivity for specific targets.

Dopamine Receptor Modulation

Recent studies indicate that compounds related to this compound exhibit significant modulation of dopamine receptors, particularly D2 receptors. These compounds are being investigated for their potential use in treating disorders such as schizophrenia and Parkinson's disease. A pilot study demonstrated that certain derivatives showed promising affinity for D2 receptors, suggesting their utility as therapeutic agents .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds derived from dihydroquinoxalinones have been evaluated for their ability to inhibit this enzyme effectively. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

Antiparasitic Activity

Research has indicated that some derivatives of quinoxaline compounds may possess antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African trypanosomiasis. The development of compounds that target this parasite is crucial due to the limited treatment options available . In vitro studies have shown promising results for certain analogs, indicating a potential pathway for drug development .

Case Studies and Research Findings

StudyObjectiveKey Findings
Dopamine Receptor Study Evaluate affinity for D2 receptorsCertain derivatives showed high affinity (K_i values in the low nanomolar range) indicating potential for treating dopamine-related disorders .
Acetylcholinesterase Inhibition Assess inhibition efficacyIdentified several compounds that significantly inhibited acetylcholinesterase activity, suggesting therapeutic potential in Alzheimer's disease .
Antiparasitic Activity Test efficacy against Trypanosoma bruceiOne derivative demonstrated an EC50 of 2 nM with effective oral bioavailability in mouse models, highlighting its promise as a new lead compound .

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs based on substituent variations, functional groups, and applications.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Differences
1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride (Target) C₁₂H₁₇Cl₂N₃O 3-methyl, 3-aminopropyl, dihydrochloride 290.19 1427378-55-9 Reference compound. High solubility due to dihydrochloride salt.
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride C₁₁H₁₄ClN₃O 3-methyl, 2-aminoethyl, hydrochloride 255.71 N/A Shorter side chain (ethyl vs. propyl); single hydrochloride salt .
HC Blue No. 8 (1-[(3-aminopropyl)amino]-4-(methylamino)anthraquinone) C₁₈H₂₀N₄O₂ Anthraquinone core, 3-aminopropylamino 324.38 22366-99-0 Anthraquinone backbone instead of quinoxaline; used as a hair dye .
(3R)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one C₁₁H₁₄N₂O 3-isopropyl, no amine side chain 190.24 N/A Lack of aminopropyl group; isopropyl substituent alters hydrophobicity .

Functional and Pharmacological Insights

a) 1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride
  • Structural Impact: The shorter 2-aminoethyl chain reduces steric bulk compared to the 3-aminopropyl group in the target compound. This may influence receptor binding in pharmacological contexts.
  • Solubility : Single hydrochloride salt vs. dihydrochloride form likely reduces aqueous solubility .
b) HC Blue No. 8
  • Application: Functions as a hair dye due to its anthraquinone-derived chromophore, unlike the quinoxaline-based target compound .
  • Amino Group: Both compounds share a 3-aminopropyl substituent, but the anthraquinone backbone shifts reactivity toward dye formation.
c) (3R)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one
  • Hydrophobicity: The isopropyl group increases lipophilicity compared to the target compound’s methyl and hydrophilic aminopropyl groups. This could affect membrane permeability in drug design .

Research and Industrial Relevance

  • Target Compound: Potential applications in medicinal chemistry (e.g., kinase inhibitors or GPCR modulators) due to its amine functionality and heterocyclic core. However, pharmacological data are absent in the provided evidence.
  • Analog Limitations: The 2-aminoethyl analog’s shorter chain may limit interactions with deep binding pockets.
  • Synthesis Challenges : The dihydrochloride salt of the target compound requires precise protonation conditions to maintain stability .

Biological Activity

1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H16Cl2N2O\text{C}_{12}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}

The synthesis typically involves the reaction of 3-methyl-1,2-dihydroquinoxalin-2-one with appropriate amines under controlled conditions to yield the target compound in a dihydrochloride form. The synthesis pathway can be optimized for yield and purity using various solvents and catalysts.

Anticancer Activity

Several studies have demonstrated the anticancer properties of quinoxaline derivatives. For instance, compounds related to 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one have shown significant antiproliferative effects against various cancer cell lines. In a study involving HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer types .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μg/mL)
1-(3-Aminopropyl)-3-methyl...HCT-1161.9
MCF-72.3
Other derivativesHCT-1167.52
MCF-7-

Neuroprotective Effects

Research has indicated that quinoxaline derivatives may possess neuroprotective properties. They have been shown to inhibit oxidative stress and promote neuronal survival in models of neurodegeneration. For example, in vitro studies revealed that these compounds could significantly reduce cell death induced by neurotoxic agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

Case Studies

A notable case study involved the administration of quinoxaline derivatives in a mouse model of cancer. The treated group exhibited a significant reduction in tumor size compared to controls, supporting the potential for clinical applications .

Another study focused on neuroprotection demonstrated that treatment with related compounds improved cognitive function in Alzheimer's disease models by reducing amyloid-beta plaque accumulation .

Q & A

Q. What are the key spectroscopic and analytical methods for characterizing 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride?

To confirm the identity and purity of the compound, employ:

  • High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₂H₁₇Cl₂N₃O, MW: 290.19) .
  • ¹H/¹³C NMR spectroscopy to resolve the quinoxaline core and aminopropyl side-chain protons. Compare chemical shifts with structurally analogous compounds (e.g., 1-(2-aminoethyl)-3-methyl derivatives) .
  • X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles, referencing similar quinoxaline structures .

Q. How can researchers optimize the synthesis of this compound under green chemistry principles?

  • Replace hazardous solvents (e.g., POCl₃) with alternatives like ethyl lactate or cyclopentyl methyl ether.
  • Use microwave-assisted synthesis to reduce reaction time and energy consumption, as demonstrated in related quinoxaline syntheses .
  • Monitor reaction progress via TLC or in-situ FTIR to minimize byproducts.

Q. What storage conditions ensure the compound’s stability?

  • Store as a powder at 4°C in airtight, light-protected containers to prevent hydrolysis or oxidative degradation of the aminopropyl group .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.

Advanced Research Questions

Q. How can SHELX software resolve crystallographic challenges for this compound?

  • Use SHELXT for automated space-group determination from single-crystal data, especially if twinning or pseudo-symmetry is observed .
  • Refine hydrogen-bonding networks with SHELXL by applying restraints to the aminopropyl side chain (common in flexible moieties) .
  • For high-resolution datasets, employ Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions, as shown in related quinoxaline studies .

Q. How should researchers address contradictions in antimicrobial activity data?

  • Replicate assays under standardized conditions (e.g., broth microdilution, CLSI guidelines) to minimize variability.
  • Perform dose-response curves (IC₅₀/IC₉₀) to distinguish between true bioactivity and assay artifacts.
  • Use molecular docking (e.g., AutoDock Vina) to validate target binding, referencing quinoxaline derivatives’ interactions with bacterial topoisomerases .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify reactive sites (e.g., quinoxaline N-atoms) .
  • Simulate reaction pathways for protonation/deprotonation using Gaussian or ORCA, focusing on the aminopropyl group’s pKa (~9–10, based on analogous structures) .

Q. How can crystallographic twinning be resolved during structural analysis?

  • Apply the HKLF 5 command in SHELXL to model twinned data, particularly if the crystal belongs to a pseudo-merohedral system .
  • Validate refinement with R-factor convergence (<5% difference between R₁ and wR₂) and a GooF (goodness-of-fit) close to 1.0 .

Methodological Considerations

  • Cross-validate analytical data : Combine spectroscopic (NMR/MS) and crystallographic results to resolve ambiguities in tautomeric forms or protonation states.
  • Address synthetic impurities : Use HPLC-PDA (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect byproducts from incomplete alkylation or chloride counterion exchange .

For further structural insights, consult the Cambridge Structural Database (CSD) for analogous quinoxaline derivatives, focusing on torsion angles and packing motifs .

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